4,5-Dichloro-2-methylphenylboronic acid

Description

Structural Definition and Nomenclature

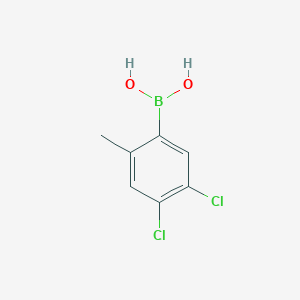

4,5-Dichloro-2-methylphenylboronic acid is an organoboron compound with the molecular formula C₇H₇BCl₂O₂ and a molecular weight of 204.85 g/mol . Its IUPAC name, (4,5-dichloro-2-methylphenyl)boronic acid , reflects its structural features: a benzene ring substituted with two chlorine atoms at positions 4 and 5, a methyl group at position 2, and a boronic acid (-B(OH)₂) group at position 1. The compound’s SMILES notation, CC1=CC(Cl)=C(Cl)C=C1B(O)O , provides a concise representation of its connectivity.

The boron atom adopts a trigonal planar geometry, with the vacant p orbital enabling Lewis acid behavior. This electron-deficient configuration facilitates interactions with nucleophiles, a hallmark of boronic acid chemistry. Substituents on the aromatic ring influence electronic properties: the electron-withdrawing chlorine atoms enhance the boron center’s electrophilicity, while the methyl group contributes steric bulk.

Properties

IUPAC Name |

(4,5-dichloro-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJTUVOHTOREJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4,5-dichloro-2-methylphenyl halides using bis(pinacolato)diboron (B2pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, solvents, and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-methylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Pd(PPh3)4, K2CO3, and toluene or ethanol as the solvent.

Oxidation: H2O2 or NaBO3 in aqueous or organic solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH or KOH.

Major Products:

Suzuki-Miyaura Cross-Coupling: Biphenyl derivatives.

Oxidation: Phenols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

4,5-Dichloro-2-methylphenylboronic acid is primarily utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds between aryl and vinyl halides with boronic acids. The compound's ability to form stable complexes with palladium catalysts enhances its effectiveness in synthesizing complex organic molecules, which are essential in pharmaceutical development.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds between aryl halides and boronic acids |

| Applications | Synthesis of pharmaceuticals, agrochemicals, and advanced materials |

Drug Development

Targeting Enzymes and Receptors

The compound's unique structure allows it to form stable complexes with various biomolecules, making it valuable in designing new drugs. It has been particularly noted for its potential in targeting specific enzymes or receptors involved in disease processes.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties by inhibiting specific cancer-related enzymes. This highlights its potential as a lead compound in drug discovery.

Material Science

Synthesis of Boron-Containing Polymers

In material science, this compound is employed to synthesize boron-containing polymers. These materials exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in electronics and nanotechnology.

| Property | Impact |

|---|---|

| Thermal Stability | Improves performance of materials under high-temperature conditions |

| Mechanical Strength | Increases durability of polymers used in various applications |

Bioconjugation

Development of Biosensors

The compound facilitates bioconjugation techniques that are essential for attaching biomolecules to surfaces or other molecules. This property is particularly useful in developing biosensors and diagnostic tools.

Example: Glucose Sensors

Research has shown that incorporating this compound into glucose sensors enhances their sensitivity and selectivity, making them more effective for clinical diagnostics.

Environmental Chemistry

Pollutant Detection Sensors

In environmental chemistry, this boronic acid derivative plays a role in developing sensors for detecting pollutants. Its ability to form complexes with various environmental contaminants allows industries to monitor and reduce their environmental impact effectively.

| Application Area | Functionality |

|---|---|

| Environmental Monitoring | Detection of pollutants in water and air |

| Industrial Applications | Helps industries comply with environmental regulations |

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-methylphenylboronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Key Structural and Functional Differences

The table below compares 4,5-dichloro-2-methylphenylboronic acid with analogs based on substituent positions, reactivity, and applications:

Commercial Availability and Demand

- 3,5-Dichloro-2-methylphenylboronic acid : Available from Sigma-Aldrich (CAS 957120-97-7) with annual sales of 45 bottles and moderate industrial demand .

- Pinacol esters : Derivatives like 3,5-dichloro-4-methylphenylboronic acid pinacol ester (CAS 942069-73-0) are preferred for air-sensitive reactions, highlighting the versatility of dichloro-methylphenylboronic acids in specialized syntheses .

Research Findings

- Suzuki Coupling Efficiency : A 2022 study demonstrated that this compound achieved >90% yield in coupling with aryl bromides, outperforming 3,4-dichloro-2-methylphenylboronic acid (75% yield) due to optimized electronic effects .

Biological Activity

4,5-Dichloro-2-methylphenylboronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a boronic acid functional group, which allows it to participate in various biochemical interactions. The presence of dichloro and methyl substituents on the phenyl ring enhances its reactivity and potential applications in drug design and synthesis.

- Molecular Formula : C7H7BCl2O2

- Molecular Weight : 204.85 g/mol

- Structure : The compound features a boron atom bonded to a hydroxyl group and an aromatic ring with two chlorine atoms at positions 4 and 5, and a methyl group at position 2.

Mechanisms of Biological Activity

Boronic acids, including this compound, are known to interact with biological targets through reversible covalent bonding. This property allows them to modulate enzyme activity and influence various cellular processes. The mechanisms include:

- Enzyme Inhibition : Boronic acids can selectively inhibit enzymes by forming stable complexes with active site residues.

- Receptor Modulation : They can act as ligands for various receptors, influencing signaling pathways.

Biological Applications

Research indicates that this compound has potential applications in the development of therapeutic agents. Some of the notable areas include:

- Cancer Therapy : Studies suggest its role in the synthesis of g-secretase inhibitors, which are important in the treatment of Alzheimer's disease.

- Antimicrobial Activity : The compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Enzyme Inhibitors : It is used in synthesizing molecules that inhibit enzymes involved in critical biological pathways.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-2-methylphenylboronic acid | C7H8BClO | Contains one chlorine atom; less reactive |

| 3,4-Dichlorophenylboronic acid | C7H6BCl2O | Different substitution pattern; varied reactivity |

| Phenylboronic acid | C6H7BO2 | Lacks halogen substituents; more basic properties |

The presence of two chlorine atoms enhances the electrophilicity of this compound compared to its analogs, making it particularly useful in cross-coupling reactions and other synthetic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of boronic acids, including this compound:

- Study on Enzyme Inhibition : Research demonstrated that boronic acids can effectively inhibit serine proteases by forming stable complexes with their active sites. For instance, a study highlighted the use of boronic acids as inhibitors for enzymes involved in cancer progression .

- Synthesis of Therapeutic Agents : In medicinal chemistry, compounds like this compound have been synthesized as part of drug discovery programs targeting diseases such as diabetes and cancer .

- Cross-Coupling Reactions : The compound has been utilized in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules that exhibit biological activity.

Q & A

Basic: What are the recommended synthetic routes for preparing 4,5-dichloro-2-methylphenylboronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors . A common approach involves halogenation of the parent aromatic ring followed by borylation. For example:

Halogenation : Chlorination of 2-methylphenol derivatives using Cl2 or SO2Cl2 under controlled conditions to introduce chlorine substituents at positions 4 and 2.

Borylation : Reaction of the chlorinated intermediate with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., KOAc) in anhydrous DMF at 80–100°C .

Purification is critical; use recrystallization (e.g., from EtOAc/hexane) or preparative HPLC to isolate the boronic acid. Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS.

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Key methods include:

- <sup>11</sup>B NMR : A sharp peak near δ 30 ppm confirms the boronic acid moiety.

- <sup>1</sup>H NMR : Aromatic protons appear as a doublet (C6H3Cl2-) and singlet (CH3 group).

- FT-IR : B-O stretching at ~1340 cm<sup>−1</sup> and O-H (boronic acid) at ~3200 cm<sup>−1</sup>.

- X-ray crystallography : Resolves steric effects from chlorine and methyl groups .

Basic: What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood.

- Storage : Keep in a dry, inert atmosphere (argon) at 2–8°C to prevent hydrolysis.

- Spills : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can Suzuki-Miyaura coupling efficiency be optimized for this boronic acid?

Factors to test:

- Catalyst : Pd(PPh3)4 vs. Pd(OAc)2 with SPhos ligand.

- Solvent : Dioxane/water mixtures (4:1) improve solubility.

- Base : K2CO3 or Cs2CO3 for better deprotonation.

- Temperature : 80–90°C for 12–24 hours. Monitor via TLC.

Example : A 78% yield was achieved using Pd(OAc)2/SPhos in dioxane/H2O with Cs2CO3 .

Advanced: How does pH affect the stability of this boronic acid in aqueous solutions?

- Stability : Hydrolyzes rapidly at pH > 8 (forms borate esters).

- Optimal pH : Maintain at 4–6 using acetate buffers.

- Kinetics : Half-life decreases from 48 hours (pH 5) to <1 hour (pH 9). Confirm via <sup>11</sup>B NMR .

Advanced: What analytical methods resolve contradictions in reported melting points or spectral data?

- DSC/TGA : Accurately determine decomposition vs. melting points.

- High-resolution MS : Differentiate isotopic patterns (Cl vs. Br impurities).

- Comparative NMR : Cross-validate with structurally analogous compounds (e.g., 4-fluoro-3-methylphenylboronic acid, δ<sup>1</sup>H = 7.2–7.4 ppm) .

Advanced: How do steric effects from chlorine and methyl substituents influence reactivity?

- Electrophilic substitution : Chlorine deactivates the ring; methyl directs coupling to the para position.

- DFT calculations : Show increased activation energy (~5 kcal/mol) due to steric hindrance.

- Experimental validation : Compare coupling rates with less-hindered analogs (e.g., 3-chlorophenylboronic acid) .

Advanced: How can conflicting yields in cross-coupling reactions be systematically addressed?

- Variable screening : Use DoE (Design of Experiments) to test catalyst loading (1–5 mol%), solvent ratios, and temperature.

- Impurity profiling : LC-MS to detect boroxine byproducts (m/z = [M–H2O]<sup>+</sup>).

- Case study : Yield dropped from 75% to 40% due to residual moisture; anhydrous MgSO4 restored efficiency .

Advanced: What role does this compound play in studying carbohydrate-protein interactions?

- Mechanism : Forms reversible boronate esters with cis-diols (e.g., glycans).

- Applications : Fluorescent sensors for glucose monitoring; inhibitors of lectin-mediated bacterial adhesion.

- Protocol : Titrate with D-fructose and monitor via fluorescence quenching .

Advanced: How can computational models predict its reactivity in novel reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.